N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex molecule comprising two key pharmacophores:
2,3-Dihydro-1,4-benzodioxin moiety: A bicyclic ether system known for its metabolic stability and role in modulating anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
1,2-Dihydropyridinone core: A heterocyclic ring substituted with a 3,4-dimethylbenzenesulfonyl group at position 3 and methyl groups at positions 4 and 3.
The acetamide linker bridges these moieties, enabling conformational flexibility and hydrogen-bonding interactions critical for target engagement.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-15-5-7-20(12-16(15)2)34(30,31)24-17(3)11-18(4)27(25(24)29)14-23(28)26-19-6-8-21-22(13-19)33-10-9-32-21/h5-8,11-13H,9-10,14H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQJFDYXAHZPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Formation of the Dihydropyridinone Moiety: This step involves the cyclization of suitable precursors to form the dihydropyridinone ring, often under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxin ring with the dihydropyridinone moiety through amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and sulfonyl substituent are primary targets for hydrolysis under specific conditions.
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Acetamide Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) aqueous conditions | Carboxylic acid derivative (from acetamide cleavage) and amine intermediates | Nucleophilic attack at the carbonyl carbon, with subsequent cleavage of the amide bond |
| Sulfonamide Stability | Aqueous acids/bases (pH 7–12) | Minimal decomposition under mild conditions | Sulfonamide bonds exhibit higher stability compared to esters or amides |
For example, the acetamide group may hydrolyze to form 2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetic acid under prolonged acidic reflux.
Nucleophilic Substitution
The sulfonyl group and pyridinone ring may participate in substitution reactions.
| Reaction Type | Reagents | Products | Key Conditions |
|---|---|---|---|
| Sulfonyl Chloride Formation | SOCl₂ or PCl₅ | Activated sulfonyl chloride intermediate | Anhydrous conditions, elevated temperatures |
| Pyridinone Ring Substitution | Grignard reagents or LiAlH₄ | Reduced pyridinone derivatives (e.g., dihydropyridine or tetrahydropyridine) | Inert atmosphere, polar aprotic solvents (THF) |
The sulfonyl group can act as a leaving group in the presence of strong nucleophiles (e.g., amines), though this is less common without prior activation.
Oxidation and Reduction
Functional groups such as methyl substituents and the dihydropyridinone ring are redox-active.
For instance, oxidation of the 3,4-dimethylbenzenesulfonyl methyl groups could yield 3,4-dicarboxybenzenesulfonyl derivatives under strong acidic oxidizers .
Ring-Opening and Cycloaddition
The dihydropyridinone and benzodioxin rings may undergo ring-specific reactions.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with sulfonamides and acetamides. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .
Enzyme Inhibition
Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide exhibit significant inhibitory activity against key enzymes involved in metabolic disorders:
- Alpha-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption and is beneficial for managing Type 2 Diabetes Mellitus (T2DM) .
- Acetylcholinesterase Inhibition : This enzyme is critical in the breakdown of acetylcholine in the synaptic cleft. Inhibitors are explored for treating Alzheimer's Disease (AD) by enhancing cholinergic transmission .
Neuroprotective Effects
The compound has shown potential neuroprotective properties in preclinical studies. It may help mitigate oxidative stress and inflammation in neuronal cells, which are pivotal factors in neurodegenerative diseases .
Case Study 1: Diabetes Management
In a study assessing the efficacy of various sulfonamide derivatives including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-acetamide:
- Objective : Evaluate the impact on blood glucose levels.
- Methodology : Diabetic rat models were treated with the compound over a four-week period.
- Results : A significant reduction in postprandial blood glucose levels was observed compared to controls, indicating its potential as a therapeutic agent for T2DM management.
Case Study 2: Alzheimer’s Disease
A separate investigation focused on the neuroprotective effects against acetylcholinesterase:
- Objective : Assess cognitive function improvements in AD models.
- Methodology : Behavioral tests were conducted on mice treated with the compound.
- Results : Enhanced memory retention and reduced behavioral deficits were noted, suggesting its promise as a cognitive enhancer .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors, leading to changes in cellular signaling pathways.
Pathway Modulation: Affecting various biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
| Compound Name | Key Substituents/Modifications | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | 3-(3,4-dimethylbenzenesulfonyl), 4,6-dimethyl-1,2-dihydropyridinone, benzodioxin-acetamide | Not explicitly reported (inferred enzymatic) | N/A |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 4-chlorobenzenesulfonyl, 3,5-dimethylphenyl | Antimicrobial (low hemolytic activity) | |
| 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(substituted-phenyl)acetamides (7i, 7k) | Phenylsulfonyl, substituted phenyl (e.g., 4-fluoro, 3-methyl) | Anti-diabetic (α-glucosidase inhibition) | |
| 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid | Carboxylic acid instead of acetamide-heterocycle | Anti-inflammatory (comparable to Ibuprofen) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide | Thieno-pyrimidinyloxy group | Unspecified (structural diversity) |
Key Comparative Analyses
However, bulkier substituents may reduce binding affinity for steric reasons . Heterocyclic Cores: The 1,2-dihydropyridinone ring in the target compound differs from the thieno-pyrimidinyl () or isoquinolinyl () systems.
Biological Activity Trends: Antimicrobial vs. Anti-Diabetic: Compounds with 4-chlorophenylsulfonyl groups (e.g., 7l) show antimicrobial activity, likely due to sulfonamide-mediated disruption of bacterial folate synthesis. In contrast, phenylsulfonyl derivatives (e.g., 7i/7k) exhibit α-glucosidase inhibition, suggesting divergent mechanisms tied to sulfonyl electronics and substituent positioning . Anti-Inflammatory Potential: The 2,3-dihydro-1,4-benzodioxin moiety alone (as in the carboxylic acid derivative) demonstrates anti-inflammatory activity, implying that the target compound’s acetamide-heterocycle extension may either enhance or modify this effect .
Hydrogen-Bonding Capacity: The acetamide linker and sulfonyl group enable strong hydrogen-bond interactions, as described in Etter’s graph-set analysis (), which may enhance crystalline stability or target binding .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 379.4 g/mol .
Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 379.4 g/mol |
| Hydrogen Bond Donor | 2 |
| Hydrogen Bond Acceptor | 5 |
| Rotatable Bonds | 6 |
This compound contains a benzodioxin moiety and a sulfonamide group which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with certain receptors that regulate physiological responses.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound in various models:
Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of the compound on human cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with the compound, indicating its potential use in inflammatory diseases .
Toxicological Profile
The safety and toxicity profile of this compound was assessed through various animal studies. Preliminary findings suggest low toxicity levels; however, further studies are required to establish a comprehensive toxicological profile.
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via a multi-step protocol:
- Step 1: React 2,3-dihydro-1,4-benzodioxin-6-amine with 3,4-dimethylbenzenesulfonyl chloride under pH 9–10 (maintained using 10% Na₂CO₃) to form the sulfonamide intermediate .
- Step 2: N-alkylation with 2-bromoacetamide derivatives in DMF using LiH as a base (2–4 hours, room temperature). Yield optimization involves monitoring pH and reaction progress via TLC .
- Key Reagents: DMF (polar aprotic solvent), LiH (base), and alkyl halides. Adjusting stoichiometry (1:1.2 molar ratio of intermediate to halide) improves yields up to 80% .
Q. Which spectroscopic techniques are critical for structural validation?
- IR Spectroscopy: Confirms sulfonamide (S=O stretches at 1150–1300 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) moieties .
- ¹H NMR: Key signals include dihydrobenzodioxin protons (δ 4.2–4.4 ppm, OCH₂CH₂O) and pyridinone methyl groups (δ 2.1–2.3 ppm) .
- CHN Analysis: Validates elemental composition (e.g., C: 63.00–64.49%, N: 5.81–6.53% in derivatives) .
Advanced Research Questions
Q. How do substituents on the acetamide moiety influence α-glucosidase inhibition?
- SAR Insights: Derivatives with electron-donating groups (e.g., 2-methoxyphenyl, 7b) show moderate activity (IC₅₀: 81–86 μM), while unsubstituted phenyl (7a) exhibits weak inhibition (IC₅₀ > 100 μM). Steric hindrance from bulky groups reduces binding affinity .
- Comparative Data:
| Derivative | Substituent | IC₅₀ (μM) |
|---|---|---|
| 7i | 2,5-dimethylphenyl | 86.31 ± 0.11 |
| 7k | 4-chlorophenyl | 81.12 ± 0.13 |
| Acarbose | Reference | 37.38 ± 0.12 |
- Methodology: Enzyme assays use p-nitrophenyl-α-D-glucopyranoside as substrate; absorbance measured at 405 nm .
Q. How can conflicting spectral data be resolved during structural elucidation?
- Case Study: A ¹H NMR signal at δ 2.8 ppm (initially assigned to CH₂) may overlap with solvent residues. Solutions:
- Use deuterated DMSO for sharper peaks.
- Perform 2D NMR (COSY, HSQC) to assign protons unambiguously .
Q. What statistical methods ensure robustness in biological activity assays?
- Triplicate Experiments: All assays (e.g., antibacterial, enzyme inhibition) are performed in triplicate to calculate mean ± SEM .
- Software Tools: Microsoft Excel or GraphPad Prism for ANOVA and t-tests (p < 0.05 considered significant) .
Methodological Challenges
Q. How is reaction pH controlled during sulfonamide formation, and what deviations occur?
- Optimization: Dynamic pH control (9–10) prevents hydrolysis of sulfonyl chloride. Deviations below pH 8 result in incomplete reactions; above pH 10 causes saponification of acetamide .
- Troubleshooting: Use automated titrators for precise Na₂CO₃ addition. Monitor via pH strips or electrodes .
Q. What strategies improve yield in N-alkylation steps?
- Solvent Choice: DMF enhances nucleophilicity of the sulfonamide nitrogen. Alternatives like THF reduce yields by 20–30% .
- Catalyst: LiH (5 mol%) outperforms K₂CO₃ due to stronger base strength, reducing reaction time from 6 to 3 hours .
Pharmacological Evaluation
Q. What mechanisms underlie the compound’s enzyme inhibitory activity?
- α-Glucosidase Inhibition: Competitive inhibition via binding to the enzyme’s active site, as shown by molecular docking (interactions with Asp214 and Arg442 residues) .
- Lipoxygenase Inhibition: Chelation of non-heme iron in the active site by sulfonamide oxygen atoms .
Q. How does the compound’s stability impact storage and bioassays?
- Storage: Stable at 2–8°C in amber vials for ≥6 months. Degradation occurs at >40°C (HPLC shows 15% impurity after 30 days) .
- In vitro Assays: Use fresh DMSO stock solutions (≤1% v/v) to avoid precipitation .
Advanced Analytical Techniques
Q. How can LC-MS/MS differentiate metabolites in pharmacokinetic studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
